molecular formula C10H15N2NaO3 B1260075 Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt CAS No. 3330-61-8

Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt

Katalognummer: B1260075
CAS-Nummer: 3330-61-8
Molekulargewicht: 234.23 g/mol
InChI-Schlüssel: QORQZMBCPRBCAB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butabarbital Sodium can cause developmental toxicity according to state or federal government labeling requirements.
See also: Butabarbital Sodium (preferred).

Biologische Aktivität

Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt is a notable derivative of barbituric acid recognized for its hypnotic and sedative properties. This compound has garnered interest in both medical and pharmacological research due to its biological activity, particularly its interaction with the central nervous system (CNS).

Chemical Structure and Properties

The compound is characterized by the presence of ethyl and isobutyl groups at the 5-position of the barbituric acid structure. This substitution enhances its solubility and bioavailability, making it effective in therapeutic applications. The sodium salt form improves its water solubility, facilitating easier administration and absorption in clinical settings.

This compound primarily exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the CNS. By enhancing GABA's effects, this compound promotes sedation, reduces anxiety, and induces sleep. Its mechanism can be summarized as follows:

  • GABA Receptor Modulation : Increases chloride ion influx through GABA_A receptor channels, leading to neuronal hyperpolarization.
  • CNS Depressant Effects : Exhibits dose-dependent depressant effects on various CNS functions.

Pharmacological Profile

Compared to other barbiturates, this compound has a relatively lower toxicity profile, which makes it a preferred choice in specific clinical scenarios. Its pharmacokinetics can be influenced by various factors including co-administration with other CNS depressants like alcohol or benzodiazepines, which may lead to enhanced sedative effects.

Table 1: Comparison of Barbiturate Derivatives

Compound NameStructure FeaturesUnique Properties
Barbituric AcidCore structure with no substituentsParent compound; less potent
Butabarbital SodiumContains butyl groupHigher potency as a sedative
PhenobarbitalContains phenyl groupLong half-life; used for seizure control
Pentobarbital SodiumContains pentyl groupRapid onset; often used for anesthesia
5-Ethyl-5-Isobutyl Barbiturate Ethyl and isobutyl groupsLower toxicity; effective hypnotic agent

Biological Activity Studies

Research has indicated that barbituric acid derivatives possess a range of biological activities beyond their sedative effects. Notably, studies have highlighted their potential antioxidant properties and inhibitory effects on certain enzymes.

Case Study: Antioxidant Activity

A study evaluated various barbiturate derivatives for their antioxidant activity using the DPPH assay. The findings revealed that certain derivatives exhibited significant antioxidant properties, suggesting potential applications in mitigating oxidative stress-related conditions.

Table 2: Antioxidant Activity of Barbiturate Derivatives

CompoundIC50 Value (µM)Comparison to Standard (Acarbose)
3b133.1 ± 3.2More potent than acarbose (841 ± 1.73)
3d305 ± 7.7
3e184 ± 2.3

Safety and Toxicology

Despite their therapeutic benefits, barbiturates are associated with risks such as dependence and overdose. The historical context of their use highlights a shift towards safer alternatives like benzodiazepines due to concerns over toxicity and potential for abuse.

Key Findings on Toxicity:

  • Barbiturates exhibit dose-dependent CNS depression.
  • Chronic use can lead to tolerance and dependence.
  • Monitoring is crucial when co-administering with other depressants.

Eigenschaften

CAS-Nummer

3330-61-8

Molekularformel

C10H15N2NaO3

Molekulargewicht

234.23 g/mol

IUPAC-Name

sodium;5-butan-2-yl-5-ethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C10H16N2O3.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);/q;+1/p-1

InChI-Schlüssel

QORQZMBCPRBCAB-UHFFFAOYSA-M

SMILES

CCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Kanonische SMILES

CCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Synonyme

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(1-methylpropyl)-, monosodium salt
butabarbital
butabarbital sodium
butabarbitone
Butisol
Butisol Sodium
Sarisol
secbutabarbital
secbutabarbital sodium
secbutobarbitone
secumalum

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.